(2R)-2-amino-N-methyl-2-phenylacetamide
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Overview
Description
®-2-Amino-N-methyl-2-phenylacetamide is a chiral amide compound with a specific stereochemistry It is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-N-methyl-2-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-phenylglycine and methylamine.
Amidation Reaction: The key step involves the amidation of ®-2-phenylglycine with methylamine. This reaction is usually carried out in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired ®-2-Amino-N-methyl-2-phenylacetamide in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-N-methyl-2-phenylacetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-N-methyl-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-N-methyl-2-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-N-methyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. The pathways involved may include binding to active sites or allosteric sites, leading to changes in enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-methyl-2-phenylacetamide: The enantiomer of the compound with opposite stereochemistry.
N-Methyl-2-phenylacetamide: Lacks the amino group, resulting in different chemical properties.
2-Amino-2-phenylacetamide: Lacks the methyl group, affecting its reactivity and applications.
Uniqueness
®-2-Amino-N-methyl-2-phenylacetamide is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in stereospecific reactions makes it valuable in the synthesis of chiral pharmaceuticals and other complex molecules.
Properties
Molecular Formula |
C9H12N2O |
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Molecular Weight |
164.20 g/mol |
IUPAC Name |
(2R)-2-amino-N-methyl-2-phenylacetamide |
InChI |
InChI=1S/C9H12N2O/c1-11-9(12)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3,(H,11,12)/t8-/m1/s1 |
InChI Key |
YEKJABDQUZLZOA-MRVPVSSYSA-N |
Isomeric SMILES |
CNC(=O)[C@@H](C1=CC=CC=C1)N |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)N |
Origin of Product |
United States |
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